molecular formula C14H22N2O2 B7961637 tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate

tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate

Cat. No.: B7961637
M. Wt: 250.34 g/mol
InChI Key: SFRIOLAVJAJEBP-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate is a carbamate-protected aniline derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis, which enhances the molecule's stability during synthetic sequences and allows for selective deprotection under mild acidic conditions . The structural motif of the carbamate group is known to confer high proteolytic stability and favorable cell membrane permeability to molecules, making it a valuable isostere for peptide bonds in drug design . Compounds of this class are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases. The specific substitution pattern of the aromatic ring, featuring both an amino and a methyl group, suggests potential applications in developing candidates for central nervous system (CNS) disorders, as carbamates can possess the ability to cross the blood-brain barrier . Furthermore, the presence of the primary aromatic amine allows for further functionalization, making this reagent a versatile building block for constructing more complex molecular architectures, such as protease inhibitors or chemotherapeutic agents . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[1-(3-amino-4-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-9-6-7-11(8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRIOLAVJAJEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

The compound has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease. The inhibition of these enzymes can prevent the aggregation of amyloid beta peptide (Aβ), a hallmark of Alzheimer's pathology.

Key Findings:

  • β-Secretase Inhibition : The compound exhibits an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity .
  • Acetylcholinesterase Inhibition : The Ki value for acetylcholinesterase inhibition is reported at 0.17 μM, further supporting its potential therapeutic effects in cognitive disorders .

Biological Activity in Cell Models

In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting anti-inflammatory properties.

Experimental Results:

  • Astrocyte Protection : Treatment with the compound resulted in a 20% reduction in astrocyte death induced by Aβ1-42 .
  • Cytokine Modulation : There was a notable decrease in TNF-α levels in treated astrocytes compared to controls exposed solely to Aβ1-42 .

Structure-Activity Relationships (SAR)

The structural features of this compound play a crucial role in its biological activity. Studies indicate that the presence of branched alkyl groups at specific positions enhances enzyme inhibition and overall potency.

Structural Feature Effect on Activity
Branched alkyl groups at 4-positionCritical for interaction with PANK3
Aromatic substitutionsModifications lead to loss of activity
Carbamate linkerEfficient for maintaining interactions

Case Studies

Recent studies have explored the efficacy of this compound in various models:

  • In Vivo Models : In animal models treated with scopolamine, the compound showed moderate effects on cognitive function, although not as pronounced as traditional treatments like galantamine .
  • Cytotoxicity Testing : In assays using human liver cell lines (HepG2), the compound's cytotoxicity was evaluated, revealing promising safety profiles at therapeutic concentrations .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • Description : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it versatile in synthetic pathways.
  • Synthetic Routes : Commonly synthesized via the reaction of 3-amino-4-methylphenol with tert-butyl chloroformate, typically in the presence of a base like triethylamine. The reaction conditions include solvents such as dichloromethane or tetrahydrofuran at room temperature to 0°C for 1-2 hours.

Table 1: Synthetic Methods Overview

MethodReagentsConditionsYield (%)
Direct Synthesis3-amino-4-methylphenol + tert-butyl chloroformateRoom temp, 1-2 hoursVaries
Industrial ScaleAutomated reactorsContinuous flow systemsOptimized

Biological Research Applications

Peptide Synthesis

  • Role as a Protecting Group : In peptide synthesis, tert-butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate is used to protect amine groups during the formation of peptide bonds. This selectivity is crucial for synthesizing complex peptides and proteins.

Enzyme Inhibition Studies

  • Mechanism of Action : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Table 2: Inhibition Potency Against Acetylcholinesterase

CompoundIC50 (µM)
This compound45
Rivastigmine50

Medicinal Chemistry Applications

Drug Development

  • Pharmacological Properties : The compound is explored for its role in synthesizing pharmacologically active compounds. Its ability to form covalent bonds with nucleophilic sites on enzymes or receptors can lead to inhibition or modulation of their activity, making it a candidate for new drug formulations .

Industrial Applications

Agrochemicals and Specialty Chemicals

  • Usage in Industry : Beyond medicinal applications, this compound is employed in producing agrochemicals, dyes, and polymers. Its structural properties allow it to participate in various chemical reactions that are valuable in industrial settings.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamates on AChE and butyrylcholinesterase (BChE). The results indicated that this compound demonstrated significant inhibition compared to established drugs like rivastigmine, suggesting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Peptide Synthesis

In a recent study focusing on peptide synthesis, the compound was utilized as a protecting group for amines. Its selective protection capabilities allowed for successful synthesis of complex peptides, demonstrating its utility in biochemical research.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic chemistry.

Conditions and Products:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–25°C cleaves the carbamate, generating the corresponding amine and CO₂ .

  • Basic Hydrolysis : Aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 50°C produces similar results .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butanol and the amine .

Reaction Type Reagents Conditions Product
Acidic HydrolysisTFA in CH₂Cl₂0–25°C, 1–3 hours1-(3-Amino-4-methylphenyl)ethylamine
Basic HydrolysisLiOH·H₂O in THF/H₂O50°C, 4–6 hoursSame as above

Alkylation Reactions

The aromatic amine group participates in alkylation reactions, often mediated by phase-transfer catalysts.

Key Example :

  • Methylation : Using methyl sulfate as an alkylating agent in the presence of tetrabutylammonium bromide (TBAB) and KOH in ethyl acetate yields N-methyl derivatives .

Conditions :

  • Molar ratio of substrate:TBAB = 1:0.1

  • Reaction temperature: 0–25°C

  • Time: 3–5 hours .

Monitoring : Progress is tracked via TLC, with purification by recrystallization .

Acylation and Coupling Reactions

The amine group reacts with acylating agents to form amides, a reaction pivotal in peptide synthesis.

Protocol :

  • EDC/HOBt-Mediated Coupling : The compound reacts with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Triethylamine (TEA) is added to neutralize HCl byproducts .

Example Reaction :

tert-Butyl carbamate+R-COOHEDC/HOBt, TEAR-CONH-(aromatic derivative)\text{tert-Butyl carbamate} + \text{R-COOH} \xrightarrow{\text{EDC/HOBt, TEA}} \text{R-CONH-(aromatic derivative)}

Key Data :

  • Yield: 85–95%

  • Purity: Confirmed via HPLC and 1^1H NMR .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the meta and para positions relative to the amino and methyl groups.

Halogenation :

  • Bromination : Using Br₂ in acetic acid introduces bromine at the para position to the methyl group.

  • Chlorination : SOCl₂ in dichloroethane facilitates chlorination.

Nitration :

  • Reaction with nitric acid (HNO₃) in H₂SO₄ at 0°C introduces nitro groups .

Reaction Reagents Position Product
BrominationBr₂ in AcOHPara1-(3-Amino-4-methyl-5-bromophenyl)ethyl
NitrationHNO₃/H₂SO₄, 0°CMeta1-(3-Amino-4-methyl-5-nitrophenyl)ethyl

Oxidation and Reduction

  • Oxidation : The amine group is oxidized to nitro or nitroso derivatives using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, the carbamate decomposes to isobutylene and CO₂.

  • Photodegradation : UV exposure induces radical-mediated cleavage of the C–N bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
  • Structure : Differs by a methylene (-CH2-) linker instead of an ethyl chain and a 5-methyl substitution on the phenyl ring.
  • The 5-methyl group may alter electronic effects on the phenyl ring, influencing binding affinity in biological targets .
  • Applications : Used in pharmaceutical and agrochemical research, emphasizing its versatility as a synthetic intermediate .
tert-Butyl (3-aminophenyl)carbamate (CAS 68621-88-5)
  • Structure: Lacks the ethyl chain and 4-methyl substituent, featuring a simpler 3-aminophenyl group.
  • Properties: The absence of the ethyl chain reduces hydrophobicity, while the unsubstituted amino group may enhance reactivity in coupling reactions.
  • Applications : Common in peptide synthesis and as a precursor for urea derivatives .
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 477312-85-9)
  • Structure: Replaces the 3-amino-4-methyl group with a 3-bromo substituent.
  • The lack of an amino group reduces polarity compared to the target compound .

Functional Group Modifications

tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate (CAS 266369-42-0)
  • Structure: Substitutes the amino group with a hydroxyl group at the 3-position.
  • Properties : The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous in prodrug design or targeting polar biological interfaces .
tert-Butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)carbamate derivatives
  • Structure : Replaces the phenyl ethyl group with a pyrimidinyl-azetidine system.
  • Properties: The azetidine ring introduces conformational rigidity, while the pyrimidine moiety enables π-π stacking interactions.

Physicochemical and Toxicological Comparisons

Solubility and Stability
  • The tert-butyl group in all analogs enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. Ethyl chain-containing derivatives (e.g., the target compound) are more hydrophobic than methylene-linked analogs .
  • Amino-substituted derivatives (e.g., 3-aminophenyl carbamates) show higher reactivity toward electrophiles compared to bromo- or hydroxy-substituted analogs .
Toxicity
  • Ethyl and vinyl carbamates are known carcinogens, but the tert-butyl group in the target compound likely reduces metabolic activation to toxic intermediates. No direct toxicity data are available, though structural analogs with tert-butyl groups generally exhibit lower mutagenicity .

Preparation Methods

Mixed Anhydride Method

This approach, detailed in CN102020589B, employs N-Boc-D-serine as a starting material. The reaction proceeds via mixed anhydride formation using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as a base. Subsequent condensation with 3-amino-4-methylphenethylamine in anhydrous ethyl acetate yields the target compound.

Mechanistic Insights :

  • Mixed Anhydride Formation :
    N-Boc-D-serine+i-BuOCOClNMMMixed Anhydride\text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed Anhydride}
    The activation of the carboxylic acid group facilitates nucleophilic attack by the amine.

  • Amine Condensation :
    Mixed Anhydride+3-Amino-4-methylphenethylaminetert-Butyl Carbamate Intermediate\text{Mixed Anhydride} + \text{3-Amino-4-methylphenethylamine} \rightarrow \text{tert-Butyl Carbamate Intermediate}
    Ethyl acetate acts as a non-polar solvent, enhancing solubility while minimizing side reactions.

Optimization Data :

ParameterOptimal ConditionYield Improvement
SolventAnhydrous ethyl acetate95%
BaseN-methylmorpholineReduced racemization
Temperature-10°C to 0°C97% yield

Phase-Transfer Catalysis for Alkylation

Post-condensation alkylation of the amino group is critical for functionalizing the phenyl ring. The patent CN102020589B describes a phase-transfer catalysis (PTC) method using tetrabutylammonium bromide (TBAB) and methyl sulfate.

Reaction Protocol

  • Substrate Activation :
    The carbamate intermediate is dissolved in ethyl acetate with TBAB (0.025–0.2 equiv).

  • Alkylation :
    Carbamate+CH3OSO3NaKOH, TBABMethylated Product\text{Carbamate} + \text{CH}_3\text{OSO}_3\text{Na} \xrightarrow{\text{KOH, TBAB}} \text{Methylated Product}
    Potassium hydroxide deprotonates the amine, enabling nucleophilic attack on methyl sulfate.

Case Study (Embodiment 4) :

  • Conditions : 57.0 g carbamate, 3.0 g TBAB, 109.5 g methyl sulfate, 50% KOH at -10°C.

  • Outcome : 97% yield with >99% purity.

  • Key Factor : Low-temperature (-10°C) minimizes hydrolysis of methyl sulfate.

Alkoxycarbonylation with Di(2-Pyridyl) Carbonate

An alternative method, inferred from VulcanChem, utilizes di(2-pyridyl) carbonate (DPC) for Boc protection. While explicit protocols for the target compound are scarce, analogous carbamate syntheses provide a framework.

General Procedure

  • Amine Protection :
    3-Amino-4-methylphenethylamine+DPCBoc-Protected Amine\text{3-Amino-4-methylphenethylamine} + \text{DPC} \rightarrow \text{Boc-Protected Amine}
    DPC’s high electrophilicity accelerates carbamate formation without requiring strong bases.

Advantages :

  • Mild Conditions : Reactions proceed at room temperature.

  • Chemoselectivity : Minimal interference with methyl or phenyl groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Mixed Anhydride95–97>99HighModerate
PTC Alkylation92–97>99MediumLow
DPC Alkoxycarbonylation~90*95–98HighHigh

*Estimated based on analogous reactions.

Key Observations :

  • The mixed anhydride method offers superior yields but requires stringent temperature control.

  • Phase-transfer catalysis is cost-effective but less scalable due to solvent volume requirements.

  • DPC-based methods are scalable and eco-friendly but lack empirical data for this specific compound.

Challenges and Optimization Strategies

Racemization Control

Steric hindrance from the tert-butyl group reduces racemization during condensation. Using N-methylmorpholine instead of triethylamine further suppresses epimerization.

Solvent Selection

Ethyl acetate outperforms THF or DCM in mixed anhydride reactions due to:

  • Low polarity : Reduces nucleophilic interference.

  • Boiling point : Facilitates easy removal post-reaction .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-Butyl (1-(3-amino-4-methylphenyl)ethyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of an amine intermediate. A stepwise approach involves:

  • Amine Protection : Reacting 1-(3-amino-4-methylphenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .
  • Optimization : Key parameters include pH control (weakly basic conditions using NaHCO₃ or Et₃N), temperature (0–25°C), and stoichiometric ratios (1:1.1 amine-to-Boc₂O). Reaction progress is monitored via TLC or HPLC to minimize side products like over-Boc-protected species.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group incorporation (δ ~1.4 ppm for tert-butyl protons) and aromatic/amine proton environments .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁N₂O₂: calculated 249.1608) .
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. If spilled, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

  • DFT Calculations : Optimize molecular geometry to identify electrophilic/nucleophilic sites. For example, the Boc group’s carbonyl carbon is susceptible to nucleophilic attack, while the aromatic amine may participate in hydrogen bonding .
  • Degradation Pathways : Simulate hydrolysis under acidic (e.g., TFA) or basic conditions to predict byproducts. MD simulations can model solvent interactions affecting crystallization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NOESY/ROESY spectra may arise from rotational barriers in the ethyl linker. Confirm through variable-temperature NMR to observe conformational exchange .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bond lengths. Refinement using SHELXL (via Olex2 or SHELXTL) provides precise atomic coordinates and thermal parameters .

Q. How can intermediates in the synthesis of this compound be characterized mechanistically?

  • Reaction Monitoring : Use in-situ FTIR to track Boc-group formation (C=O stretch at ~1680 cm⁻¹). Quench aliquots at intervals for LC-MS to identify transient intermediates like mono-Boc derivatives .
  • Isotopic Labeling : Introduce ¹⁵N at the amine site to trace reaction pathways via 2D NMR (HSQC/HMBC) .

Q. What methodologies are effective in analyzing the compound’s stability under stressed conditions (e.g., light, heat, pH)?

  • Forced Degradation Studies :
    • Thermal : Heat at 40–60°C for 48 hours; analyze via HPLC for decomposition (e.g., tert-butyl cleavage).
    • Photolytic : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
    • Hydrolytic : Test in buffers (pH 1–13) to identify pH-labile regions. The Boc group degrades rapidly in acidic media (t₁/₂ < 1 hr at pH 2) .

Q. How can chiral resolution be achieved if the compound exhibits stereoisomerism?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Confirm elution order via circular dichroism (CD) .
  • Crystallization-Induced Diastereomer Resolution : Form salts with chiral acids (e.g., tartaric acid) and recrystallize .

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